2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
WAY-310410 is a chemical compound known for its role as an inhibitor of LIM kinase 1 (LIMK1). The molecular formula of WAY-310410 is C12H15N3S2, and it has a molecular weight of 265.40 g/mol . This compound is primarily used in scientific research to study the biological functions of LIMK1, which is involved in the regulation of the actin cytoskeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-310410 involves multiple steps, starting from commercially available starting materials. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification methods like recrystallization and chromatography are typically employed.
Industrial Production Methods
Industrial production methods for WAY-310410 are not widely documented, as this compound is mainly used for research purposes rather than large-scale industrial applications. The production process would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-310410 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-310410 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of WAY-310410 depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution could introduce new functional groups into the molecule.
Scientific Research Applications
WAY-310410 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of LIMK1 inhibitors.
Biology: Employed in cell biology research to investigate the role of LIMK1 in cytoskeletal dynamics and cell motility.
Medicine: Explored for its potential therapeutic applications in diseases where LIMK1 is implicated, such as cancer and neurological disorders.
Industry: Utilized in the development of new chemical probes and inhibitors for research and drug discovery.
Mechanism of Action
WAY-310410 exerts its effects by inhibiting the activity of LIM kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that phosphorylates and inactivates cofilin, a protein involved in actin filament dynamics. By inhibiting LIMK1, WAY-310410 prevents the phosphorylation of cofilin, leading to increased actin depolymerization and altered cytoskeletal organization .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-310410 include:
BMS-5: Another LIMK1 inhibitor with a different chemical structure.
SR7826: A selective LIMK1 inhibitor used in similar research applications.
Thiazolidinone derivatives: A class of compounds with LIMK1 inhibitory activity.
Uniqueness
WAY-310410 is unique due to its specific chemical structure and high potency as a LIMK1 inhibitor. Its selectivity and effectiveness in modulating LIMK1 activity make it a valuable tool in scientific research, particularly in studies related to cytoskeletal dynamics and cell motility.
Properties
Molecular Formula |
C12H15N3S2 |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
5-methylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C12H15N3S2/c1-16-12-14-10(13)9-7-5-3-2-4-6-8(7)17-11(9)15-12/h2-6H2,1H3,(H2,13,14,15) |
InChI Key |
HNTYFPDRWSPGSQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C2C3=C(CCCCC3)SC2=N1)N |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCCCC3)SC2=N1)N |
Origin of Product |
United States |
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